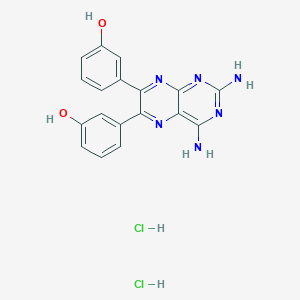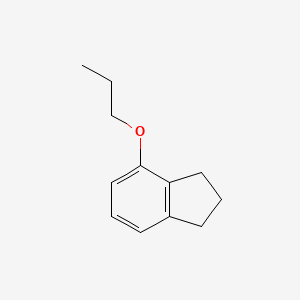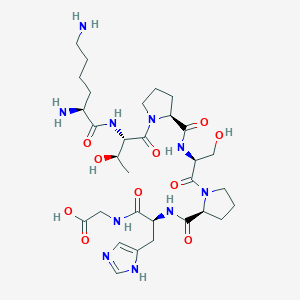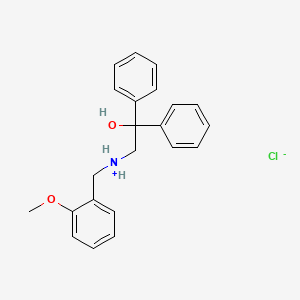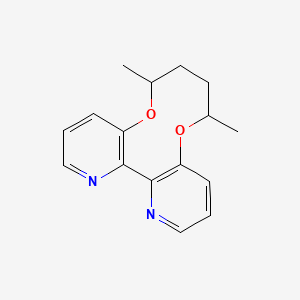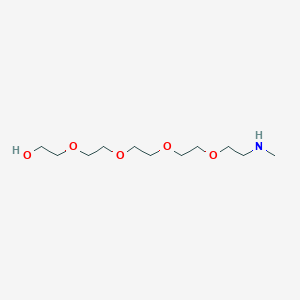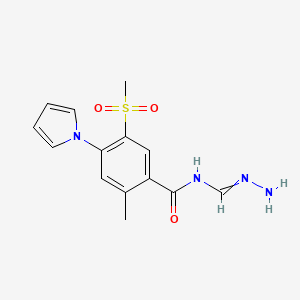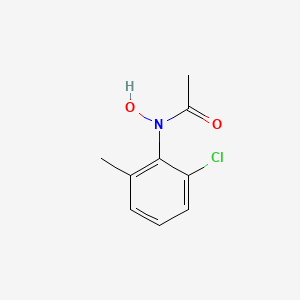![molecular formula C14H28P2 B12514242 1-[2-(2,5-Dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane CAS No. 137037-64-0](/img/structure/B12514242.png)
1-[2-(2,5-Dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,5-Dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane is a chemical compound belonging to the class of phospholanes. Phospholanes are five-membered ring compounds containing phosphorus. This particular compound is characterized by the presence of two 2,5-dimethylphospholane groups connected by an ethyl bridge. It is known for its applications in various fields, including catalysis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,5-Dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane typically involves the following steps:
Formation of 2,5-Dimethylphospholane: This can be achieved through the reaction of 2,5-dimethyl-1,3-butadiene with a phosphorus trihalide (such as phosphorus trichloride) in the presence of a base.
Ethylation: The resulting 2,5-dimethylphospholane is then reacted with an ethylating agent (such as ethyl bromide) to introduce the ethyl bridge.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include:
- Use of continuous flow reactors for better control of reaction parameters.
- Purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2,5-Dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various alkylating or acylating agents.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Reduced phospholane derivatives.
Substitution: Substituted phospholane derivatives.
Scientific Research Applications
1-[2-(2,5-Dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane has several scientific research applications:
Catalysis: It is used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science: The compound is used in the development of new materials with unique properties.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 1-[2-(2,5-Dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane involves its interaction with molecular targets through its phosphorus atoms. The compound can coordinate with metal centers in catalytic reactions, facilitating various transformations. The ethyl bridge and dimethyl groups provide steric and electronic effects that influence its reactivity and selectivity.
Comparison with Similar Compounds
- 1,2-Bis[(2S,5S)-2,5-dimethyl-1-phospholanyl]benzene
- 1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene monooxide
Comparison: 1-[2-(2,5-Dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane is unique due to its ethyl bridge, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly useful in specific catalytic applications where these properties are advantageous.
Properties
IUPAC Name |
1-[2-(2,5-dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28P2/c1-11-5-6-12(2)15(11)9-10-16-13(3)7-8-14(16)4/h11-14H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCDUOCGSIGEAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(P1CCP2C(CCC2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609223 |
Source


|
| Record name | 1,1'-(Ethane-1,2-diyl)bis(2,5-dimethylphospholane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137037-64-0 |
Source


|
| Record name | 1,1'-(Ethane-1,2-diyl)bis(2,5-dimethylphospholane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Amino-6-({5-amino-6-[(5-amino-6-{[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4-hydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl}oxy)-2-(hydroxymethyl)oxane-3,4-diol tetrahydrochloride](/img/structure/B12514165.png)

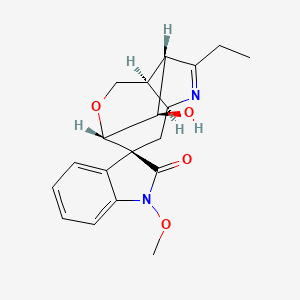
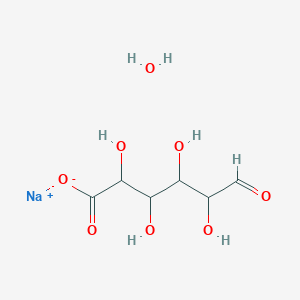
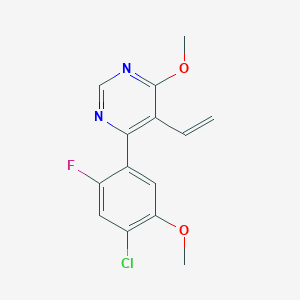
![4-[5-(Naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12514189.png)
